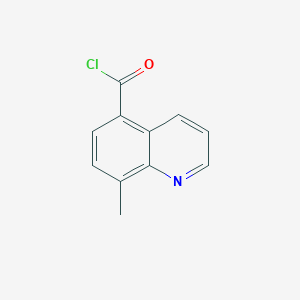![molecular formula C12H18O4 B8800835 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid CAS No. 22099-78-1](/img/structure/B8800835.png)
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid
概要
説明
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid is a complex organic compound characterized by a cyclopentene ring with a hydroxyl group and a ketone group, attached to a heptanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor to form the cyclopentene ring, followed by functionalization to introduce the hydroxyl and ketone groups. The final step involves the attachment of the heptanoic acid chain.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or additional ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter cellular signaling, and affect gene expression.
類似化合物との比較
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different functional groups.
Heptanoic acid derivatives: Compounds with similar heptanoic acid chains but different ring structures.
Uniqueness: 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid is unique due to the specific combination of a cyclopentene ring with both hydroxyl and ketone groups, attached to a heptanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
22099-78-1 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoic acid |
InChI |
InChI=1S/C12H18O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h7,10,13H,1-6,8H2,(H,15,16) |
InChIキー |
IXOFUWJRSYPKSX-UHFFFAOYSA-N |
正規SMILES |
C1C(C=C(C1=O)CCCCCCC(=O)O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-Methylbenzo[d]thiazol-7-yl)methanol](/img/structure/B8800795.png)

![5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-amine](/img/structure/B8800806.png)
![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8800813.png)






